molecular formula C5H8N2O3 B1267405 3-(2-Hydroxyethyl)imidazolidine-2,4-dione CAS No. 63696-48-0

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

Cat. No. B1267405
CAS RN: 63696-48-0
M. Wt: 144.13 g/mol
InChI Key: ORELQCSLZWHGSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione derivatives involves multi-component reactions and precise conditions to achieve the desired compound. For instance, Shimizu, Hayashi, & Teramura (1986) described a method for forming 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones through the reaction of nitromethane with aryl isocyanates, highlighting the chemical flexibility and reactivity of this class of compounds.

Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione variants has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. For example, Aydın et al. (2013) performed a comprehensive analysis revealing the non-planar nature of the molecule and its stabilization by intermolecular interactions, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions and Properties

Chemical reactions involving 3-(2-Hydroxyethyl)imidazolidine-2,4-dione often result in the formation of novel compounds with significant biological activities. Zhao et al. (2014) demonstrated the synthesis of (Z)-2-enynyl-2-hydroxy-imidazolidine-4,5-diones through a Cu(I)-mediated reaction, showcasing the compound's versatility in organic synthesis.

Physical Properties Analysis

The physical properties of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, such as solubility, melting point, and crystal structure, are determined by its molecular configuration. Studies like that of Aydın et al. (2013) provide insights into these aspects, which are essential for the compound's handling and application in further chemical reactions and formulations.

Chemical Properties Analysis

The chemical behavior of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione under various conditions reveals its reactivity and potential as a precursor for more complex molecules. Research by Shimizu, Hayashi, & Teramura (1986) and Zhao et al. (2014) demonstrates the compound's role in synthesizing a wide range of derivatives, indicating its broad utility in pharmaceutical and synthetic organic chemistry.

Scientific Research Applications

DNA Binding Studies and Antitumor Activity

Imidazolidine derivatives, including 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, have been studied for their DNA binding capabilities and potential anti-tumor activity. A study by Shah et al. (2013) examined the DNA binding affinity of novel imidazolidine derivatives using cyclic voltammetry and UV-Vis spectroscopy. These compounds demonstrated a binding strength that was comparable or greater than some clinically used anticancer drugs, suggesting their potential as effective anti-cancer agents Shah et al., 2013.

Synthesis and Structural Analysis

The synthesis and structural analysis of imidazolidine derivatives have been a focus of scientific research. Shimizu et al. (1986) explored the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These compounds were characterized based on their spectroscopic evidence and chemical behavior Shimizu et al., 1986.

Anti-Arrhythmic Properties

Pękala et al. (2005) studied the synthesis and structure-activity relationship of 5-arylidene imidazolidine-2,4-dione derivatives, focusing on their anti-arrhythmic activity. They discovered that certain compounds within this class showed properties of class Ia anti-arrhythmics, according to the Vaughan Williams classification Pękala et al., 2005.

Antinociceptive Effects

A study by Queiroz et al. (2015) investigated the antinociceptive effects of a hydantoin derivative, specifically 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, in mice. Their findings suggested that this compound could have potential therapeutic applications for treating pain, likely through anti-inflammatory mechanisms Queiroz et al., 2015.

Hypoglycemic Activity

Research on imidazolidine-2,4-dione derivatives also extends to their potential in treating diabetes. Hussain et al. (2015) synthesized new imidazolidine-2,4-dione derivatives and evaluated their hypoglycemic activity, discovering that certain compounds showed significant blood glucose level reduction in diabetic rat models Hussain et al., 2015.

Safety And Hazards

The safety information available for “3-(2-Hydroxyethyl)imidazolidine-2,4-dione” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for the research and development of imidazolidine-2,4-dione derivatives could involve further exploration of their pharmacological activities and potential applications in treating various diseases. For instance, their inhibitory activities against various enzymes suggest potential applications in the treatment of autoimmune diseases and bacterial infections .

properties

IUPAC Name

3-(2-hydroxyethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORELQCSLZWHGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313587
Record name 3-(2-Hydroxyethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

CAS RN

63696-48-0
Record name NSC273045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Hydroxyethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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